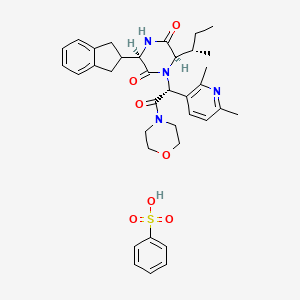

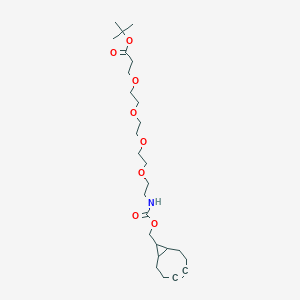

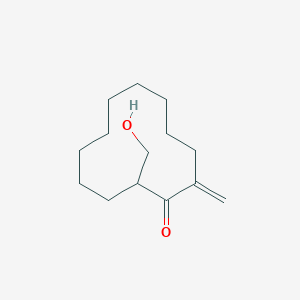

![molecular formula C29H37ClN6O5 B607403 methyl 2-[2-[2-chloro-5-[(2R)-2-hydroxy-3-(methylamino)propoxy]phenyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate CAS No. 1628830-21-6](/img/structure/B607403.png)

methyl 2-[2-[2-chloro-5-[(2R)-2-hydroxy-3-(methylamino)propoxy]phenyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate

Vue d'ensemble

Description

EZM2302 is an inhibitor of protein arginine methyltransferase 4 (PRMT4; IC50 = 6 nM). It decreases asymmetric methylation of the PRMT4 substrate PABP1 (IC50 = 0.038 µM) and increases levels of demethylated SmB (EC50 = 0.018 µM) in RPMI-8226 multiple myeloma cells. EZM2302 inhibits proliferation in a panel of 36 hematopoietic cancer cell lines, with IC50 values of less than 100 μM for nine of the 15 multiple myeloma cell lines included in the panel. It reduces tumor growth and decreases asymmetric PABP1 methylation in tumor tissue in an RPMI-8226 mouse xenograft model when administered at doses of 75, 150, and 300 mg/kg twice per day. Intrathecal injection of EZM2302 (10 µg) reduces acute mechanical allodynia and thermal hyperalgesia in a mouse model of neuropathic pain induced by chronic constriction injury (CCI).

EZM2302, also known as GSK3359088, is a potent, selective, and orally available arginine methyltransferase CARM1 inhibitor.

Applications De Recherche Scientifique

Inhibition of Protein Arginine Methyltransferase 4 (PRMT4)

EZM 2302 is an inhibitor of protein arginine methyltransferase 4 (PRMT4; IC 50 = 6 nM) . PRMT4 is an enzyme that plays a crucial role in the methylation of arginine residues on histone proteins, which is a key process in gene expression.

Decreasing Asymmetric Methylation

EZM 2302 decreases asymmetric methylation of the PRMT4 substrate PABP1 (IC 50 = 0.038 µM) . This suggests that EZM 2302 could be used to modulate gene expression by altering the methylation status of histone proteins.

Increasing Levels of Demethylated SmB

EZM 2302 increases levels of demethylated SmB (EC 50 = 0.018 µM) in RPMI-8226 multiple myeloma cells . This indicates that EZM 2302 could potentially be used to reverse the effects of hypermethylation in certain cancer cells.

Inhibition of Cell Proliferation

EZM 2302 inhibits proliferation in a panel of 36 hematopoietic cancer cell lines, with IC 50 values of less than 100 μM for nine of the 15 multiple myeloma cell lines included in the panel . This suggests that EZM 2302 could have potential therapeutic applications in the treatment of certain types of cancer.

Reduction of Tumor Growth

EZM 2302 reduces tumor growth and decreases asymmetric PABP1 methylation in tumor tissue in an RPMI-8226 mouse xenograft model when administered at doses of 75, 150, and 300 mg/kg twice per day . This indicates that EZM 2302 could potentially be used as a therapeutic agent in the treatment of tumors.

Reduction of Acute Mechanical Allodynia and Thermal Hyperalgesia

Intrathecal injection of EZM 2302 (10 µg) reduces acute mechanical allodynia and thermal hyperalgesia in a mouse model of neuropathic pain induced by chronic constriction injury (CCI) . This suggests that EZM 2302 could potentially be used in the treatment of neuropathic pain.

Propriétés

IUPAC Name |

methyl 2-[2-[2-chloro-5-[(2R)-2-hydroxy-3-(methylamino)propoxy]phenyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37ClN6O5/c1-17-25(24-18(2)34-41-19(24)3)32-26(22-12-21(6-7-23(22)30)40-14-20(37)13-31-4)33-27(17)36-15-29(16-36)8-10-35(11-9-29)28(38)39-5/h6-7,12,20,31,37H,8-11,13-16H2,1-5H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCOTUVKROVONT-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N2CC3(C2)CCN(CC3)C(=O)OC)C4=C(C=CC(=C4)OCC(CNC)O)Cl)C5=C(ON=C5C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=C1N2CC3(C2)CCN(CC3)C(=O)OC)C4=C(C=CC(=C4)OC[C@@H](CNC)O)Cl)C5=C(ON=C5C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37ClN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-(2-chloro-5-((R)-2-hydroxy-3-(methylamino)propoxy)phenyl)-6-(3,5-dimethylisoxazol-4-yl)-5-methylpyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of methyl 2-[2-[2-chloro-5-[(2R)-2-hydroxy-3-(methylamino)propoxy]phenyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate (EZM2302)?

A: EZM2302 is a selective inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1). [, , , ] It binds to CARM1, preventing the enzyme from methylating its target proteins. This inhibition disrupts critical cellular processes, including gene expression and cell cycle progression, ultimately impacting cancer cell survival and proliferation. []

Q2: What are the downstream effects of CARM1 inhibition by EZM2302 in acute myeloid leukemia (AML)?

A: In AML cells, EZM2302 effectively reduces the methylation of BAF155, a CARM1 substrate. [] This leads to significant changes in the expression of AML1-ETO fusion protein target genes, suggesting a potential therapeutic strategy for AML with this specific genetic alteration. [] Furthermore, EZM2302 promotes myeloid differentiation and reduces colony formation, indicating its ability to interfere with AML cell proliferation and survival. []

Q3: How does EZM2302 impact skeletal muscle?

A: Studies in mice show that EZM2302 effectively inhibits CARM1 activity in skeletal muscle, leading to reduced methylation of CARM1 substrates like BAF155 and PABP1. [, ] Interestingly, while long-term EZM2302 treatment (11 days) showed a sex-specific reduction in exercise capacity and muscular endurance in male mice, short-term treatment (11-13 days) did not impact muscle mass or exacerbate denervation-induced muscle atrophy. [, ] This suggests a complex interplay between CARM1 activity, sex, and muscle function that warrants further investigation.

Q4: Has EZM2302 demonstrated efficacy in any in vivo models?

A: Yes, in a mouse model of AML (AE9a-GFP primary transplantation), EZM2302 (100 mg/kg BID) significantly improved survival and reduced the number of leukemic cells in the peripheral blood. [] Additionally, treatment led to decreased colony formation and induced macrophage differentiation of leukemic cells in vitro, highlighting the compound's potential as an anti-leukemic agent. []

Q5: Is there evidence of resistance developing to EZM2302 treatment?

A: Research suggests that resistance to EZM2302 may emerge through the activation of the PI3K/AKT/mTOR signaling pathway. [] This finding highlights the need for further investigation into combination therapies targeting both CARM1 and this specific signaling pathway to overcome potential resistance mechanisms and enhance therapeutic efficacy. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

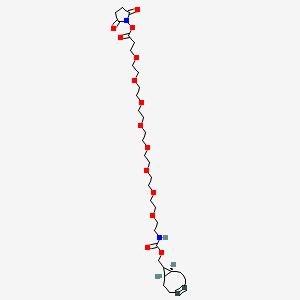

![6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one](/img/structure/B607328.png)

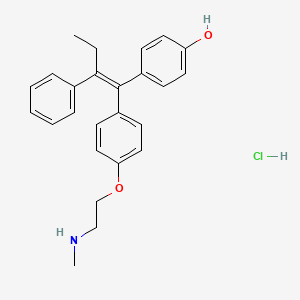

![7-[3-(Benzhydryloxyiminomethyl)-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B607334.png)

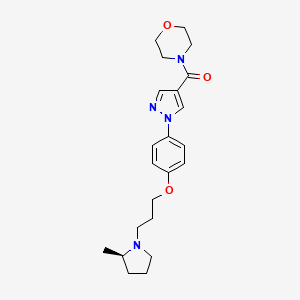

![N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B607335.png)